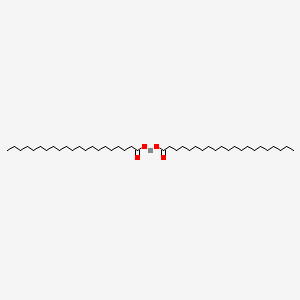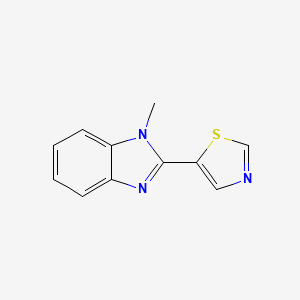![molecular formula C18H15N5O B12934329 Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 824394-33-4](/img/structure/B12934329.png)
Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-Imidazol-2-yl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole and benzimidazole rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound can also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)phenol
- 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)phenol
- 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Uniqueness
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide is unique due to its dual imidazole and benzimidazole structure, which provides a versatile platform for various chemical modifications and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
824394-33-4 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C18H15N5O/c1-11(24)21-12-6-7-15-16(10-12)23-18(22-15)14-5-3-2-4-13(14)17-19-8-9-20-17/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,23) |
InChI Key |
KKQBSEYJCSLSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


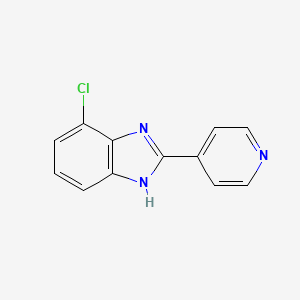
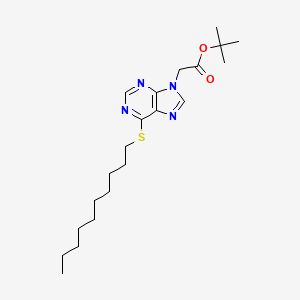


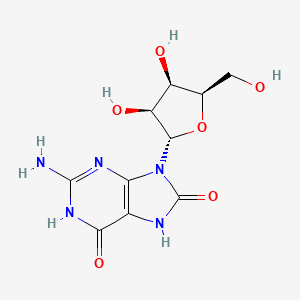
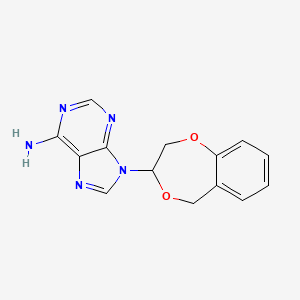
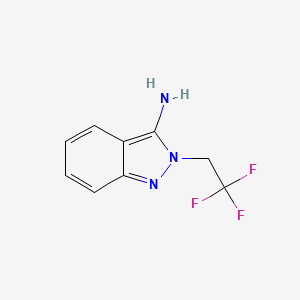

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
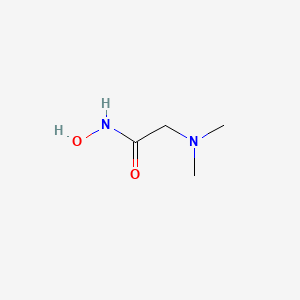
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
